4-(2-(4-Methylpiperazin-1-yl)ethoxy)phenylboronic acid
Overview
Description
4-(2-(4-Methylpiperazin-1-yl)ethoxy)phenylboronic acid is a boronic acid derivative with the molecular formula C13H21BN2O3 and a molecular weight of 264.13 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Methylpiperazin-1-yl)ethoxy)phenylboronic acid typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methylpiperazine with 2-bromoethanol to form 2-(4-methylpiperazin-1-yl)ethanol.
Etherification: The intermediate is then reacted with 4-bromophenylboronic acid under basic conditions to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound are generally based on the same synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Methylpiperazin-1-yl)ethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boronic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various boronic acid derivatives, borates, and substituted phenylboronic acids.
Scientific Research Applications
4-(2-(4-Methylpiperazin-1-yl)ethoxy)phenylboronic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 4-(2-(4-Methylpiperazin-1-yl)ethoxy)phenylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)phenylboronic acid: This compound is similar in structure but lacks the ethoxy group.
2-(4-Methyl-piperazin-1-yl)-ethylamine: This compound has a similar piperazine moiety but differs in its overall structure.
Uniqueness
4-(2-(4-Methylpiperazin-1-yl)ethoxy)phenylboronic acid is unique due to its combination of a piperazine ring and a boronic acid group, which provides it with distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
[4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O3/c1-15-6-8-16(9-7-15)10-11-19-13-4-2-12(3-5-13)14(17)18/h2-5,17-18H,6-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNJMVDIFIIIMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCN2CCN(CC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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